molecular formula C16H13IN4O2S B3672439 1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea CAS No. 6372-47-0

1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea

Cat. No.: B3672439
CAS No.: 6372-47-0
M. Wt: 452.3 g/mol
InChI Key: ZOSYIBHITIQZBR-UHFFFAOYSA-N
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Description

1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Urea Formation: The final step involves the reaction of the iodinated thiadiazole with 3-methoxyphenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea has been studied for various scientific research applications, including:

    Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.

    Biological Studies: The compound has been investigated for its antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its unique chemical structure.

    Material Science:

Mechanism of Action

The mechanism of action of 1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea can be compared with other thiadiazole derivatives, such as:

    1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea: This derivative lacks the methoxy group, which may affect its biological activity and chemical properties.

    1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea: Another isomer with the methoxy group in a different position, which can influence its reactivity and interactions.

Properties

IUPAC Name

1-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN4O2S/c1-23-11-6-4-5-10(9-11)18-15(22)19-16-21-20-14(24-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSYIBHITIQZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361759
Record name 1-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6372-47-0
Record name 1-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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